D-Glucose, O-D-xylosyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
130272-68-3 |
|---|---|
Molecular Formula |
C11H20O10 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C11H20O10/c12-1-4(14)7(16)9(18)6(2-13)21-11-10(19)8(17)5(15)3-20-11/h2,4-12,14-19H,1,3H2/t4-,5-,6+,7-,8+,9-,10-,11?/m1/s1 |
InChI Key |
PVKZAQYUEVYDGV-CGOOJBRSSA-N |
SMILES |
C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C(O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O |
Synonyms |
Xyl-Glc xylose-glucose xylosyl-glucose |
Origin of Product |
United States |
Occurrence and Distribution of D Glucose, O D Xylosyl in Biological Systems
Presence in Plant Cell Walls: Focus on Xyloglucans and Related Polysaccharides
D-Glucose, O-D-xylosyl- is a fundamental structural motif within xyloglucan (B1166014) (XyG), the most abundant hemicellulose in the primary cell walls of most dicotyledonous plants, constituting up to 20-25% of the cell wall's dry weight. chinbullbotany.comoup.com Xyloglucan plays a vital role in the architecture and mechanics of the plant cell wall, contributing to processes like cell growth, development, and stress response. chinbullbotany.comresearchgate.net
Primary Cell Wall Composition and D-Glucose, O-D-xylosyl- Linkages
The primary cell wall of plants is a dynamic and complex network primarily composed of cellulose (B213188) microfibrils embedded in a matrix of hemicelluloses (like xyloglucan) and pectins. cdnsciencepub.com Xyloglucan possesses a backbone of β-(1→4)-linked D-glucose residues, chemically identical to cellulose. researchgate.netresearchgate.net What distinguishes xyloglucan is the presence of α-D-xylose residues attached to the C-6 position of the glucose units, forming the characteristic D-Glucose, O-D-xylosyl- linkage. oup.comresearchgate.net This xylosylation is crucial for xyloglucan's function, as it coats and cross-links cellulose microfibrils, forming a load-bearing network that provides strength and flexibility to the cell wall. researchgate.netdiva-portal.org
The pattern of xylosylation along the glucan backbone can vary, but a common motif in many dicots is the "XXXG" pattern, where three consecutive glucose residues are substituted with xylose, followed by an unsubstituted glucose. oup.comcdnsciencepub.com This regular substitution pattern is fundamental to the interaction of xyloglucan with cellulose and other cell wall components.
Variations in Xyloglucan Sidechain Structures Across Plant Species
While the D-Glucose, O-D-xylosyl- linkage is a defining feature of xyloglucan, the sidechains can be further elaborated with other sugars, leading to significant structural diversity across different plant species, tissues, and even developmental stages. uga.eduresearchgate.net These variations in sidechain structure can influence the physical properties and biological functions of xyloglucan.
Common extensions to the xylose residue include the addition of β-D-galactose, which can be further modified with α-L-fucose. oup.comresearchgate.net For example, in many dicots, the most common oligosaccharides produced by enzymatic digestion of xyloglucan are designated XXXG, XXFG, XXLG, and XLFG, where "L" denotes a galactose-extended sidechain and "F" a fucose-containing sidechain. oup.com In contrast, xyloglucans in grasses and some other plant families like the Solanaceae (e.g., tomato) often have less frequent xylosylation and simpler sidechains, typically lacking fucose and sometimes galactose. oup.comfrontiersin.org Some species can even incorporate arabinose or galacturonic acid into the xyloglucan sidechains. oup.comresearchgate.net
| Plant Group | Typical Xyloglucan Structure | Common Sidechain Variations |
| Most Dicots (e.g., Arabidopsis) | XXXG-type backbone | Xylose, Galactose, Fucose (e.g., XLFG subunits) oup.comfrontiersin.org |
| Grasses (e.g., Rice) | XXGG-type backbone | Primarily Xylose; generally lack fucose oup.comfrontiersin.org |
| Solanaceae (e.g., Tomato) | XXGG-type backbone | Xylose, Arabinose; often lack fucose oup.comfrontiersin.org |
| Asteridae (e.g., Lettuce, Carrot) | XXXG-type backbone | Xylose, Galactose, Fucose uga.edu |
Role in Plant Growth and Development
The dynamic nature of the xyloglucan network is crucial for plant growth and development. researchgate.net Enzymes such as xyloglucan endotransglucosylase/hydrolases (XTHs) can cleave and re-ligate xyloglucan chains, allowing for the controlled loosening and rearrangement of the cell wall, a process essential for cell expansion. researchgate.netnih.gov The structure of xyloglucan, including the presence and nature of its sidechains, can influence the accessibility of the backbone to these enzymes, thereby modulating cell wall plasticity. cdnsciencepub.com
Furthermore, xyloglucan oligosaccharides, fragments of the larger polymer, can act as signaling molecules, regulating various aspects of plant growth and development, including cell elongation and division, as well as defense responses. researchgate.netfrontiersin.org While xyloglucan is clearly important, surprisingly, Arabidopsis mutants completely lacking xyloglucan show relatively minor growth defects under laboratory conditions, suggesting that plants have compensatory mechanisms to cope with its absence. cdnsciencepub.comnih.gov However, these mutants do exhibit altered cell wall properties, including reduced turgor pressure and changes in cellulose crystallinity and pectin (B1162225) content, highlighting the intricate interplay of cell wall components. nih.gov
Role in Protein O-Glycosylation: Xylosyl Extension of O-Glucose Glycans
Beyond the plant kingdom, the D-Glucose, O-D-xylosyl- linkage is found in a distinct but equally important context: the post-translational modification of proteins in animals. plos.orgmdpi.com This modification, known as O-glycosylation, involves the attachment of sugar chains to the hydroxyl group of serine or threonine residues on a protein. wikipedia.org Specifically, the xylosyl extension of O-linked glucose (O-glucose) glycans plays a significant role in regulating the function of key signaling proteins. plos.orgnih.gov
Occurrence in Glycoproteins, e.g., Notch Receptors
A prominent example of a glycoprotein (B1211001) modified by O-D-xylosyl-D-glucose is the Notch receptor, a transmembrane protein crucial for cell-cell communication that governs a vast array of developmental processes. plos.orgmdpi.com The extracellular domain of Notch contains multiple epidermal growth factor-like (EGF) repeats, which can be modified with O-glucose on specific serine residues. plos.orgwikipedia.org
This initial O-glucose can be extended by the sequential addition of one or two xylose residues, forming a disaccharide (Xyl-Glc-O-Ser) or a trisaccharide (Xyl-Xyl-Glc-O-Ser). mdpi.comoup.com In mammals, the addition of the first xylose is catalyzed by glucoside xylosyltransferases (GXYLT1 and GXYLT2), while the second is added by xyloside xylosyltransferase (XXYLT1). mdpi.comeinsteinmed.edu In Drosophila, the enzyme Shams is responsible for the first xylosylation. plos.org Mass spectrometric analyses have revealed that this xylosylation occurs on a specific subset of the EGF repeats in the Notch receptor. plos.orgeinsteinmed.edu
Biological Implications of O-D-xylosyl-D-glucose Modifications on Protein Function
The addition of xylose to O-glucose on Notch receptors has significant functional consequences, often acting as a negative regulator of Notch signaling. plos.orgmdpi.com This is in contrast to the O-glucose modification itself, which generally promotes Notch signaling. plos.org This stepwise addition of sugar molecules provides a mechanism for fine-tuning the strength of the Notch signaling pathway. plos.org
Studies in Drosophila have shown that the xylosylation of specific EGF repeats (EGF16-20) negatively regulates the surface expression of the Notch receptor. plos.org It has also been suggested that xylosylation can selectively impede the binding of Notch to certain ligands. plos.org In mammalian cells, the xylosyl extension of O-glucose glycans on Notch1 and Notch2 has been shown to be important for the proper trafficking of these receptors to the cell surface, particularly when they are overexpressed. nih.govnih.gov The absence of this xylosylation can lead to reduced secretion of the Notch extracellular domain, suggesting a role in the quality control and folding of the receptor. nih.govnih.gov
| Glycosylation State of Notch | Effect on Signaling/Function | Key Enzymes Involved (Mammalian) |
| O-glucose | Promotes Notch signaling plos.org | POGLUT1 |
| O-D-xylosyl-D-glucose (first xylose) | Negatively regulates Notch signaling; affects receptor trafficking and surface expression plos.orgnih.gov | GXYLT1, GXYLT2 |
| O-D-xylosyl-D-xylosyl-D-glucose (second xylose) | Further modifies Notch signaling mdpi.comeinsteinmed.edu | XXYLT1 |
Biosynthesis of D Glucose, O D Xylosyl Linkages
Enzymatic Pathways for D-Glucose, O-D-xylosyl- Formation
The creation of these specific glycosidic bonds is dependent on the coordinated action of various enzymes, primarily glycosyltransferases, and the availability of the necessary building blocks in the form of nucleotide sugars.
Glycosyltransferases (GTs) are a large and diverse family of enzymes responsible for the synthesis of glycosidic bonds. wikipedia.org Those involved in the formation of D-glucose, O-D-xylosyl- linkages exhibit specificity for both the donor and acceptor substrates.
Xyloglucan (B1166014) is a major hemicellulose found in the primary cell walls of most vascular plants. nih.gov Its backbone consists of β-1,4-linked glucan, which is frequently substituted with α-1,6-linked D-xylosyl residues. nih.gov This specific linkage, α-1,6-D-Xylosyl-D-Glucose, is catalyzed by xyloglucan xylosyltransferases (XXTs). These enzymes transfer a xylosyl residue from UDP-D-xylose to the C-6 position of a glucose residue within the growing xyloglucan chain. The specificity of XXTs is crucial for establishing the characteristic structure of xyloglucan, which plays a significant role in cell wall architecture and function. Structural studies of related enzymes, such as xyloglucanases from the GH5 family, have provided insights into the recognition of the α-D-Xylp(1→6)-D-Glcp motif, highlighting the importance of specific subsites within the enzyme's active site for accommodating the xylosyl side chain. nih.govresearchgate.net
| Enzyme | Donor Substrate | Acceptor Substrate | Linkage Formed | Biological Context |
|---|---|---|---|---|
| Xyloglucan Xylosyltransferase (XXT) | UDP-D-Xylose | β-1,4-glucan chain (of xyloglucan) | α-1,6-D-Xylosyl-D-Glucose | Plant cell wall biosynthesis |
In addition to their role in polysaccharide synthesis, D-glucose, O-D-xylosyl- linkages are also found in glycoproteins. Glucoside xylosyltransferases (GXYLTs) are responsible for the xylosylation of O-linked glucose residues on proteins, particularly on epidermal growth factor-like (EGF) repeats of proteins like Notch. nih.govnih.gov GXYLT1 and GXYLT2 are two human enzymes that catalyze the transfer of xylose from UDP-D-xylose to O-glucosylated EGF repeats. nih.govuniprot.orghmdb.ca This initial xylosylation can be further elongated by another enzyme, xyloside xylosyltransferase 1 (XXYLT1), which adds a second xylose residue. nih.govnih.gov This process of xylosylation on Notch receptors is known to play a role in modulating Notch signaling. nih.gov
| Enzyme | Donor Substrate | Acceptor Substrate | Biological Function |
|---|---|---|---|
| GXYLT1/GXYLT2 | UDP-D-Xylose | O-glucosylated EGF repeats on proteins (e.g., Notch) | Elongation of O-linked glycans, modulation of Notch signaling |
| XXYLT1 | UDP-D-Xylose | Xylose-α1,3-glucose-β1-O-Ser on EGF repeats | Further elongation of O-linked glycans on Notch |
Glycosyltransferases catalyze the formation of glycosidic bonds with a high degree of stereochemical control, resulting in either retention or inversion of the anomeric configuration of the donor sugar. wikipedia.orgcazypedia.org Inverting glycosyltransferases utilize a direct displacement SN2-like mechanism, where the acceptor nucleophile attacks the anomeric carbon of the donor sugar, leading to an inversion of stereochemistry. nih.govuzh.ch This reaction is often facilitated by a general base catalyst within the enzyme's active site. uzh.ch
Retaining glycosyltransferases, on the other hand, employ a more complex mechanism. While a double displacement mechanism involving a covalent glycosyl-enzyme intermediate has been proposed, evidence for a mechanism involving a short-lived oxocarbenium ion intermediate is growing. semanticscholar.org The stereochemical outcome of the glycosylation reaction can be influenced by factors such as the protective groups on the glycosyl donor, the solvent, and the presence of additives. nih.gov The precise control exerted by glycosyltransferases ensures the formation of specific anomeric linkages, which is critical for the biological function of the resulting glycoconjugate.
The biosynthesis of D-glucose, O-D-xylosyl- linkages is critically dependent on the availability of activated sugar donors, specifically UDP-D-xylose and UDP-D-glucose. researchgate.netfrontiersin.org These nucleotide sugars are the primary substrates for the glycosyltransferases involved in this process.
The de novo biosynthesis of UDP-D-glucose begins with D-glucose, which is first phosphorylated to glucose-6-phosphate and then converted to glucose-1-phosphate. UDP-glucose pyrophosphorylase (UGPase) then catalyzes the reaction between glucose-1-phosphate and UTP to form UDP-D-glucose. nih.govymdb.ca
UDP-D-xylose is synthesized from UDP-D-glucose through a two-step enzymatic pathway. First, UDP-glucose dehydrogenase (UGDH) oxidizes UDP-D-glucose to UDP-D-glucuronic acid. frontiersin.orgyoutube.com Subsequently, UDP-xylose synthase (UXS) decarboxylates UDP-D-glucuronic acid to produce UDP-D-xylose. frontiersin.orgnih.gov This pathway is a key source of UDP-D-xylose for the synthesis of various glycans in plants, animals, and fungi. nih.gov
| Nucleotide Sugar | Precursor | Key Enzymes | Pathway |
|---|---|---|---|
| UDP-D-Glucose | D-Glucose | Hexokinase, Phosphoglucomutase, UDP-glucose pyrophosphorylase (UGPase) | Glucose → Glucose-6-P → Glucose-1-P + UTP → UDP-D-Glucose + PPi |
| UDP-D-Xylose | UDP-D-Glucose | UDP-glucose dehydrogenase (UGDH), UDP-xylose synthase (UXS) | UDP-D-Glucose → UDP-D-Glucuronic Acid → UDP-D-Xylose |
Nucleotide Sugar Precursors: UDP-D-Xylose and UDP-D-Glucose
Salvage Pathways for Nucleotide Sugar Generation
The synthesis of O-xylosyl-D-glucose linkages is dependent on the availability of the activated sugar donor, UDP-D-xylose. While the de novo pathway, originating from D-glucose, is a primary source of this nucleotide sugar, salvage pathways offer an alternative and efficient route for recycling monosaccharides.
A recently elucidated salvage pathway for UDP-D-xylose biosynthesis initiates directly with the activation of D-xylose. This pathway circumvents several steps of the de novo route and utilizes two key enzymes: a substrate-promiscuous galactokinase that phosphorylates xylose to form D-xylose 1-phosphate, and a versatile glucose-1-phosphate uridyltransferase that conjugates this intermediate with UTP to yield UDP-D-xylose acs.org. This two-step process is more cost-effective as it eliminates the need for the cofactor NAD+ acs.org.
In the context of plant biology, a dedicated salvage pathway for recycling D-xylose into UDP-D-xylose has not been definitively established, and the existence of a specific kinase for the biosynthesis of the xylose-1-phosphate intermediate is currently considered hypothetical frontiersin.org. However, UDP-sugar pyrophosphorylase (USP) in plants has been shown to have a broad substrate specificity and can utilize xylose-1-phosphate to form UDP-xylose nih.gov. The accumulation of xylose in mutants with deficient USP activity suggests the presence of an unidentified xylose kinase in plants nih.gov. Chemo-enzymatic methods have been developed to mimic this salvage pathway, providing a means for the preparative-scale synthesis of UDP-α-D-xylose frontiersin.org.
| Enzyme | Substrate(s) | Product | Organism/System | Reference |
| Substrate-promiscuous galactokinase | D-xylose, ATP | D-xylose 1-phosphate, ADP | Solitalea canadensis | acs.org |
| Glucose-1-phosphate uridyltransferase | D-xylose 1-phosphate, UTP | UDP-D-xylose, PPi | Solitalea canadensis | acs.org |
| UDP-sugar pyrophosphorylase (USP) | Xylose 1-phosphate, UTP | UDP-xylose, PPi | Pea (Pisum sativum L.) | nih.gov |
Regulation of Nucleotide Sugar Pool Availability for Glycoconjugate Biosynthesis
The intracellular concentration of UDP-xylose is tightly regulated to meet the demands of glycoconjugate biosynthesis while preventing wasteful overproduction. A primary mechanism for this regulation is feedback inhibition. UDP-xylose acts as an allosteric inhibitor of UDP-glucose dehydrogenase (UGDH), the enzyme that catalyzes the conversion of UDP-glucose to UDP-glucuronic acid, a direct precursor for UDP-xylose nih.govepa.govnih.govplos.org. This feedback loop ensures that the production of UDP-glucuronic acid, and subsequently UDP-xylose, is attenuated when sufficient levels of the final product are present nih.govepa.gov. The inhibition of UGDH by UDP-xylose is potent and has been described as a key regulatory mechanism nih.govcore.ac.uk.
Furthermore, the subcellular localization and transport of nucleotide sugars are critical for regulating their availability. UDP-xylose synthesis occurs in the lumen of the endoplasmic reticulum and Golgi apparatus, the same compartments where xylosylation takes place nih.govnih.gov. While this co-localization might suggest that a direct transport mechanism for UDP-xylose is unnecessary, evidence indicates the existence of a functional UDP-xylose transporter in the Golgi membrane nih.govnih.gov. This transport is bidirectional and plays a role in controlling the homeostasis of UDP-glucuronic acid and UDP-xylose production nih.gov. The ability to transport UDP-xylose from the cytoplasm into the Golgi lumen, as demonstrated by the rescue of a UDP-xylose synthase deficient mutant with a cytoplasmic version of the enzyme, confirms the functional importance of this transport system nih.gov.
| Regulatory Molecule | Target Enzyme/Process | Effect | Mechanism | Reference |
| UDP-xylose | UDP-glucose dehydrogenase (UGDH) | Inhibition | Allosteric feedback inhibition | nih.govepa.govnih.govplos.org |
| UDP-xylose transporter (SLC35B4) | Subcellular distribution of UDP-xylose | Control of homeostasis | Bidirectional transport across ER/Golgi membranes | nih.gov |
Genetic and Molecular Determinants of D-Glucose, O-D-xylosyl- Biosynthesis
The enzymatic machinery responsible for the creation of D-Glucose, O-D-xylosyl- linkages is encoded by specific genes whose expression and function are tightly controlled.
Gene Identification and Functional Characterization of Glycosyltransferases
The transfer of xylose from UDP-xylose to an acceptor molecule is catalyzed by a class of enzymes known as xylosyltransferases. In the context of O-xylosyl-glucose linkages, several key xylosyltransferase genes have been identified and characterized.
In mammals, the initiation of glycosaminoglycan (GAG) synthesis on proteoglycans involves the transfer of xylose to specific serine residues of the core protein, a reaction catalyzed by xylosyltransferase 1 (XT1) and xylosyltransferase 2 (XT2), encoded by the XYLT1 and XYLT2 genes, respectively uniprot.orgnih.gov. These enzymes are crucial for the formation of the tetrasaccharide linker region that primes GAG chain elongation nih.govwikipedia.org.
More directly related to the xylosylation of O-linked glucose are the glucoside xylosyltransferases (GXYLT1 and GXYLT2) and the xyloside xylosyltransferase (XXYLT1) nih.govnih.gov. These enzymes are involved in the stepwise addition of xylose residues to O-glucosylated Epidermal Growth Factor (EGF) repeats, such as those found on the Notch receptor nih.govnih.govmdpi.com. GXYLT1 and GXYLT2 are responsible for transferring the first xylose to the O-linked glucose, while XXYLT1 adds the second xylose to create a Xyl-Xyl-Glc trisaccharide nih.govmdpi.com. The functional characterization of these enzymes has been facilitated by in vitro assays using synthetic acceptors nih.gov.
| Gene | Enzyme | Function | Substrate(s) | Reference |
| XYLT1 | Xylosyltransferase 1 | Initiates GAG biosynthesis | UDP-D-xylose, Serine residues in proteoglycan core proteins | nih.govnih.gov |
| XYLT2 | Xylosyltransferase 2 | Initiates GAG biosynthesis | UDP-D-xylose, Serine residues in proteoglycan core proteins | uniprot.org |
| GXYLT1 | Glucoside xylosyltransferase 1 | Xylosylation of O-glucosylated EGF repeats | UDP-xylose, O-linked glucose on EGF repeats | nih.govnih.gov |
| GXYLT2 | Glucoside xylosyltransferase 2 | Xylosylation of O-glucosylated EGF repeats | UDP-xylose, O-linked glucose on EGF repeats | nih.govnih.gov |
| XXYLT1 | Xyloside xylosyltransferase 1 | Adds second xylose to O-glucosylated EGF repeats | UDP-xylose, Xylose-α1,3-glucose-β1-O-Ser on EGF repeats | nih.gov |
Regulation of Gene Expression in Relation to D-Glucose, O-D-xylosyl- Synthesis
The expression of genes encoding xylosyltransferases is a highly regulated process, ensuring that the synthesis of O-xylosyl-glucose linkages occurs at the appropriate time and place. The transcriptional regulation of the XYLT1 gene has been a subject of detailed investigation.
Studies have shown that the promoter region of the human XYLT1 gene is GC-rich and lacks a canonical TATA or CAAT box nih.gov. The transcriptional regulation of XYLT1 is dependent on members of the activator protein 1 (AP-1) and specificity protein 1 (Sp1) families of transcription factors nih.gov. In particular, the Sp3 transcription factor has been identified as a primary regulator of XYLT1 expression nih.gov.
The expression of XYLT1 is also modulated by extracellular signals. For instance, the pro-inflammatory cytokine interleukin 1β (IL-1β) has been shown to regulate XYLT1 gene expression in human primary chondrocytes in a biphasic manner, with an early induction phase followed by a late repression phase nih.gov. This regulation is mediated through the differential involvement of AP-1 and Sp3 nih.gov. Such regulatory mechanisms highlight the dynamic control of xylosyltransferase gene expression in response to physiological and pathophysiological cues.
Evolutionary Glycobiology of D-Glucose, O-D-xylosyl- Linkage Formation
The presence of xylosyltransferases and the O-xylosyl linkage in a wide range of organisms suggests an ancient evolutionary origin for this glycosylation pathway. Phylogenetic studies of xylosyltransferases have revealed their presence in early eukaryotes, including algae nih.govresearchgate.net. The identification of xylosyltransferase genes in Charophyta with strong similarities to their land plant descendants implies that the machinery for xylan (B1165943) and xyloglucan biosynthesis was established early in plant evolution nih.govresearchgate.net.
Some types of xylosyltransferases, such as the UDP-D-xylose: L-fucose-α-1,3-D-XylT (FucXylT) type, are proposed to have originated from the last eukaryotic common ancestor, as they are found not only in plants but also in Choanoflagellatea and Echinodermata nih.govresearchgate.net. This suggests a deep evolutionary history for the enzymatic capacity to transfer xylose.
The evolution of xylosylation is also intertwined with the evolution of its protein substrates. For example, Protein O-glucosyltransferase 1 (POGLUT1), an enzyme that can also transfer xylose, has been shown to have co-evolved with EGF-like domains of the type found in the Notch receptor nih.gov. This co-evolution underscores the functional importance of the O-xylosyl-glucose modification on these specific protein domains throughout animal evolution. The diversity of monosaccharides, including xylose, used in protein glycosylation reflects the evolutionary expansion of this post-translational modification in higher eukaryotes frontiersin.org.
Enzymatic Degradation and Metabolism of D Glucose, O D Xylosyl Containing Structures
Glycoside Hydrolases Acting on D-Glucose, O-D-xylosyl- Bonds
The enzymatic cleavage of the glycosidic bonds within xyloglucan (B1166014) is carried out by a diverse group of enzymes known as glycoside hydrolases (GHs). These enzymes are critical for modifying the plant cell wall and for enabling microorganisms to utilize xyloglucan as a carbon source.
Glycoside hydrolases that act on xyloglucan primarily target the β-1,4-linked glucan backbone. These enzymes, often referred to as xyloglucanases, are classified into various GH families based on their amino acid sequences, including GH5, GH9, GH12, GH16, GH44, and GH74. mdpi.comresearchgate.net The specificity of these enzymes can vary significantly. Many xyloglucanases preferentially cleave the glycosidic bond of an unsubstituted glucose residue within the backbone. mdpi.com However, some have the ability to hydrolyze bonds adjacent to xylose-substituted glucose units. mdpi.comcreative-proteomics.com
The hydrolysis mechanism typically involves a retaining catalytic mechanism with two key carboxylic acid residues at the active site. nih.gov One residue acts as a nucleophile, attacking the anomeric carbon of a glucose unit to form a covalent glycosyl-enzyme intermediate, while the other acts as a proton donor to the departing oxygen atom, facilitating chain scission. nih.gov
Beyond the backbone-cleaving xyloglucanases, a consortium of other enzymes is required for the complete degradation of the complex xyloglucan structure. These include:
α-Xylosidases (e.g., from GH31) which remove the α-1,6-linked xylose side chains. mdpi.comnih.gov
β-Galactosidases (e.g., from GH2, GH35, GH42) which cleave galactose residues attached to the xylose units. mdpi.comresearchgate.net
α-L-Fucosidases (e.g., from GH29, GH95) which remove terminal fucose residues. researchgate.netnih.gov
β-Glucosidases which degrade the debranched oligosaccharides into glucose. mdpi.comwikipedia.org
The coordinated action of these enzymes is essential for breaking down xyloglucan into its constituent monosaccharides. nih.govresearchgate.net
Table 1: Key Glycoside Hydrolases in Xyloglucan Degradation
| Enzyme Class | Glycoside Hydrolase (GH) Families | Bond Cleaved | Substrate |
| Xyloglucanase | GH5, GH9, GH12, GH16, GH44, GH74 | β-1,4-glucosidic | Xyloglucan Backbone |
| α-Xylosidase | GH31 | α-1,6-xylosidic | Xylose Side Chains |
| β-Galactosidase | GH2, GH35, GH42 | β-1,2-galactosidic | Galactose Side Chains |
| α-L-Fucosidase | GH29, GH95 | α-1,2-fucosidic | Fucose Side Chains |
| β-Glucosidase | GH1, GH3 | β-1,4-glucosidic | Debranched Oligosaccharides |
In plants, xyloglucanases, particularly a group of enzymes known as xyloglucan endotransglucosylase/hydrolases (XTHs) from the GH16 family, play a pivotal role in cell wall dynamics. mdpi.comnih.govnih.gov These enzymes are crucial for cell growth, expansion, and differentiation. mdpi.comresearchgate.net XTHs can exhibit two distinct activities: xyloglucan endo-transglycosylation (XET) and xyloglucan endo-hydrolysis (XEH).
The XET activity involves cleaving a xyloglucan chain and transferring the resulting fragment to the non-reducing end of another xyloglucan molecule. nih.gov This action can either loosen the cell wall structure to allow for expansion or create new tethers between cellulose (B213188) microfibrils, reinforcing the wall. mdpi.commdpi.com This remodeling of the cellulose-xyloglucan network is essential for controlling the mechanical properties of the cell wall during plant growth and in response to environmental stimuli. mdpi.comnih.gov The expression of different XTH isoforms is tightly regulated in a tissue-specific and developmental stage-dependent manner. mdpi.com
Conversely, the XEH activity involves the simple hydrolysis of the xyloglucan backbone, leading to its degradation. This process is important for cell wall loosening and is also implicated in processes like fruit ripening and seed germination, where controlled breakdown of cell wall components is required. researchgate.netnih.govnih.gov For instance, the activity of α-xylosidase is critical for trimming xyloglucan side chains during seed germination, which impacts the mechanical properties of the endosperm. nih.govnih.gov
Microorganisms in environments like the soil and the animal gut have evolved sophisticated pathways to degrade xyloglucan as a nutrient source. wikipedia.orgdspmuranchi.ac.in In bacteria, particularly within the phylum Bacteroidetes, the genes for xyloglucan degradation are often clustered together in polysaccharide utilization loci (PULs). wikipedia.org
A typical xyloglucan utilization locus (XyGUL) encodes a suite of proteins necessary for the entire process:
Binding: Surface glycan-binding proteins (SGBPs) capture xyloglucan molecules on the cell surface.
Initial Breakdown: Secreted or outer membrane-bound endo-xyloglucanases perform the initial depolymerization of the polysaccharide into smaller xyloglucan oligosaccharides (XGOs). nih.govwikipedia.org
Transport: These XGOs are then imported into the periplasm, often via a TonB-dependent transporter. nih.govwikipedia.org
Periplasmic/Intracellular Degradation: In the periplasm or cytoplasm, a cohort of exo-acting glycosidases, including α-xylosidases, β-galactosidases, and β-glucosidases, sequentially dismantles the oligosaccharides into their constituent monosaccharides (glucose, xylose, galactose, etc.). wikipedia.orgmdpi.com
Fungi, such as those from the genus Aspergillus, also secrete a variety of enzymes to break down xyloglucan. The fungal degradation machinery includes endo-xyloglucanases and various side-chain-cleaving enzymes that work cooperatively to release monosaccharides from the complex polysaccharide. researchgate.net The evolution of these fungal enzymes is thought to have been driven by the diversification of land plants and the increased availability of plant biomass.
Integration into Broader Carbohydrate Metabolic Pathways
Once xyloglucan is degraded into its constituent monosaccharides—primarily D-glucose and D-xylose—these sugars are transported into the microbial cell and funneled into central metabolic pathways to generate energy and biosynthetic precursors.
D-xylose, the five-carbon sugar released from xyloglucan side chains, is a key link to the pentose (B10789219) phosphate (B84403) pathway (PPP). In most microorganisms, xylose metabolism begins with its conversion to D-xylulose. This can be achieved either in a single step by the enzyme xylose isomerase or through a two-step oxido-reductase pathway involving xylose reductase and xylitol (B92547) dehydrogenase. nih.gov
The resulting D-xylulose is then phosphorylated by xylulokinase to form D-xylulose-5-phosphate. nih.gov D-xylulose-5-phosphate is a central intermediate of the non-oxidative branch of the pentose phosphate pathway. nih.gov Within the PPP, transketolase and transaldolase enzymes interconvert pentose phosphates (like xylulose-5-phosphate and ribose-5-phosphate) with intermediates of the glycolytic pathway, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. nih.gov This interconnection allows the carbon from xylose to be completely integrated into the central carbon metabolism of the cell. The PPP is crucial as it not only processes pentose sugars but also generates NADPH, which is essential for reductive biosynthesis, and produces precursors for nucleotide synthesis like ribose-5-phosphate. nih.govresearchgate.net
The monosaccharides derived from xyloglucan, D-glucose and D-xylose, serve as primary sources of carbon and energy for microbial growth. nih.gov D-glucose directly enters the glycolytic pathway, where it is catabolized to pyruvate (B1213749). This process generates a net yield of ATP through substrate-level phosphorylation and NADH, which can be used in respiration or fermentation. nih.gov
The carbon from D-xylose, after entering the pentose phosphate pathway, is converted into glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate), which then also flow through the lower stages of glycolysis to produce pyruvate, ATP, and NADH. nih.gov Therefore, both the glucose backbone and the xylose side chains of xyloglucan contribute to the cell's energy pool. nih.gov
The pyruvate generated from both glucose and xylose metabolism stands at a metabolic crossroads. Under aerobic conditions, it can be completely oxidized to CO2 via the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to a high yield of ATP. Under anaerobic conditions, pyruvate is fermented into various end products such as ethanol, lactate, acetate, and butyrate, which allows for the re-oxidation of NADH and continued ATP production through glycolysis. The complete saccharification of xyloglucan and the subsequent fermentation of its constituent sugars are key processes in the global carbon cycle and have significant biotechnological applications for the production of biofuels and other value-added chemicals from plant biomass.
Structural Biology of Enzymes Involved in D Glucose, O D Xylosyl Metabolism
Crystal Structures of Glycosyltransferases and Glycoside Hydrolases
Crystal structures of GTs and GHs reveal the foundational architecture that enables their specific functions. Glycosyltransferases are broadly categorized into different folds, with the GT-A and GT-B folds being the most common for enzymes using nucleotide-sugar donors nih.govcazypedia.org. The GT-A fold features a single Rossmann-like domain for nucleotide binding, whereas the GT-B fold consists of two similar Rossmann-fold domains cazypedia.org. For instance, xylosyltransferases such as XXYLT1, which adds xylose to an O-glucose on proteins like Notch, possess a typical GT-A fold nih.govmdpi.com.
Glycoside hydrolases are an immensely diverse group of enzymes, classified into over 170 families based on sequence similarity, which reflects their structural and mechanistic relationships url.educazypedia.org. MeXyl31, an α-xylosidase from glycoside hydrolase family 31 (GH31) that degrades isoprimeverose (B1236823), has been crystallized, revealing a tetrameric structure where each monomer adopts a complex fold characteristic of the family nih.gov. These high-resolution structures are critical for elucidating the molecular details of catalysis.
The active sites of these enzymes are exquisitely shaped to bind their specific substrates. In glycoside hydrolases, the active site is often a cleft or pocket composed of several subsites, each accommodating a single sugar residue of the substrate researchgate.net. In the case of MeXyl31, the crystal structure in complex with xylose shows that the -1 subsite is structured to strictly recognize the α-xylose moiety of the substrate nih.gov. The active sites of GHs feature a pair of catalytic residues, typically aspartic or glutamic acid, which act as a general acid and a nucleophile/base url.edu.
Glycosyltransferase active sites are often deep pockets that accommodate both the donor and acceptor substrates, with the nucleotide sugar donor typically binding at the bottom nih.gov. The architecture varies between folds. GT-A fold enzymes frequently contain a conserved DXD motif that coordinates a divalent metal ion (e.g., Mn²⁺), which is essential for binding the phosphate (B84403) groups of the nucleotide sugar donor nih.govnih.gov. In contrast, GT-B fold enzymes are generally metal-independent and bind the acceptor substrate in the cleft between their two domains nih.govresearchgate.net.
| Enzyme Class | Fold Type | Active Site Features | Metal Dependence | Example |
| Glycosyltransferase | GT-A | Single Rossmann-like domain, DXD motif | Often metal-dependent (e.g., Mn²⁺) | XXYLT1 nih.gov |
| GT-B | Two Rossmann-like domains, cleft for acceptor | Generally metal-independent | T4 phage β-glucosyltransferase nih.gov | |
| Glycoside Hydrolase | GH31 family fold | Cleft with multiple subsites (-1, +1, etc.), two catalytic carboxylates | Metal-independent | MeXyl31 nih.gov |
Enzyme catalysis is a dynamic process involving significant conformational changes in both the enzyme and the substrate. For many glycoside hydrolases, the binding of the substrate into the active site induces a distortion of the sugar ring at the -1 subsite, forcing it out of its stable chair conformation and into a higher-energy conformation like a skew-boat nih.govtandfonline.comscispace.com. This pre-activation of the substrate lowers the energy barrier for the cleavage of the glycosidic bond tandfonline.com. The enzyme itself can also undergo conformational changes upon substrate binding to properly orient the catalytic residues nih.gov.
Glycosyltransferases also exhibit significant dynamics. A common mechanism involves flexible loops that undergo a transition from an open, disordered state to a closed, ordered state upon binding the donor substrate researchgate.net. This "lid" formation creates a binding site for the acceptor substrate and sequesters the reactants from the solvent researchgate.netoup.com. Structural studies of some GT-B fold enzymes have captured this transition, showing a large-scale hinge motion that brings the two domains closer together, shifting the enzyme from an "open" to a "closed" conformation upon binding its substrates nih.gov.
High-resolution crystal structures provide critical snapshots that illuminate the enzymatic reaction mechanism. By solving structures of enzymes complexed with substrates, substrate analogs, or inhibitors, researchers can visualize key states along the reaction coordinate researchgate.net. For glycoside hydrolases, these structures confirm the positions of the two catalytic carboxylates relative to the glycosidic bond, providing strong evidence for either a retaining or inverting mechanism url.edu.
For inverting glycosyltransferases, which proceed via a single SN2-like displacement, crystal structures can identify the catalytic base residue responsible for deprotonating the acceptor's hydroxyl group nih.govresearchgate.net. The mechanism for retaining glycosyltransferases is less definitively established but is thought to involve a double-displacement mechanism with a covalent glycosyl-enzyme intermediate uzh.ch. However, trapping this high-energy intermediate for crystallographic studies has proven difficult, making structural elucidation challenging cazypedia.org.
Protein-Glycan Interactions and Specificity
The interaction between an enzyme and its glycan substrate is characterized by high specificity, ensuring that the correct glycosidic bonds are formed or broken. These interactions are typically of low to moderate affinity, often relying on multivalency to achieve biologically relevant binding strength nih.govmit.edu. The specificity arises from a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and sometimes CH-π stacking interactions between sugar rings and aromatic amino acid side chains escholarship.org.
Enzymes that metabolize D-Glucose, O-D-xylosyl- demonstrate remarkable specificity for this particular disaccharide. The α-xylosidase MeXyl31, which hydrolyzes isoprimeverose, achieves its specificity through precise interactions at multiple subsites nih.gov. The -1 subsite is tailored for the non-reducing end xylose. Interestingly, structural analysis revealed that in the tetrameric enzyme, a neighboring monomer contributes to substrate binding by forming part of the positive subsites that recognize the glucose unit. Specifically, the residue Arg100 from the adjacent monomer is involved in binding the glucopyranose moiety, highlighting how oligomerization can influence substrate recognition nih.gov.
On the synthesis side, xylosyltransferases like GXYLT1 and GXYLT2, which are responsible for the xylosyl extension of O-glucose glycans on Notch receptors, must first recognize the O-linked glucose on a specific serine residue within an epidermal growth factor-like (EGF) repeat mdpi.comnih.gov. This demonstrates a hierarchical recognition process where the protein context and the initial glucose modification are both essential for substrate binding by the subsequent xylosyltransferase nih.gov.
Regiospecificity (the selection of a specific hydroxyl group on the acceptor) and stereospecificity (the formation of either an α- or β-linkage) are hallmarks of glycosyltransferase and glycoside hydrolase activity.
In glycosyltransferases, the architecture of the acceptor binding site is the primary determinant of regiospecificity. The precise positioning of the acceptor substrate within the active site presents a single hydroxyl group to the anomeric carbon of the sugar donor. Structural and mutational studies of various GTs have identified key residues that orient the acceptor. For example, in certain flavonoid glycosyltransferases, mutating a single glutamic acid residue was sufficient to alter the preferred position of glycosylation, demonstrating that subtle changes in the active site can dramatically shift regiospecificity nih.govescholarship.org.
The stereochemical outcome of the reaction in both GTs and GHs is dictated by the specific mechanism employed, which is itself a consequence of the active site's geometry. For glycoside hydrolases, the distance between the two catalytic carboxylates determines the stereochemistry. A larger distance (typically > 5.5 Å) allows room for a water molecule to attack from the opposite side of the departing aglycone, resulting in inversion of the anomeric configuration nih.gov. A shorter distance necessitates a double-displacement mechanism, which results in retention of stereochemistry nih.gov. For glycosyltransferases, an inverting mechanism involves a direct attack of the acceptor on the donor, while a retaining mechanism requires a two-step process. The enzyme's structure dictates which pathway is possible uzh.ch. The ability to engineer the stereospecificity of a glycosidase through targeted mutations highlights the critical role of active site residues in controlling the trajectory of the attacking nucleophile kemikonferens.se.
Advanced Analytical Methodologies for D Glucose, O D Xylosyl Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the isolation and quantification of D-Glucose, O-D-xylosyl- from complex biological or synthetic mixtures. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of carbohydrates. For compounds like D-Glucose, O-D-xylosyl-, which lack a strong chromophore, detection is often achieved using refractive index (RI) detectors or by pre-column derivatization with a UV-active tag, such as 1-phenyl-3-methyl-5-pyrazolone (PMP) nih.gov.
Several stationary phases are employed for the separation of xylose and glucose-containing oligosaccharides. Amine-bonded silica (B1680970) columns (NH2) are common for separating underivatized sugars, typically using an isocratic mobile phase of acetonitrile (B52724) and water emu.ee. The retention time is influenced by the mobile phase composition, flow rate, and column temperature emu.ee. For instance, analysis of individual glucose and xylose standards on an amino column with a mobile phase of 75% acetonitrile and 25% water can yield distinct retention times, demonstrating the column's ability to separate these monosaccharides, which is foundational for separating disaccharides composed of them emu.ee.
An alternative to traditional silica-based columns are polymer-based columns, such as those with cation-exchange resins in the lead(II) form, which are effective for separating wood sugar residues, including glucose and xylose usda.gov.
Table 1: Representative HPLC Retention Times for Monosaccharide Standards
| Monosaccharide | Column Type | Mobile Phase | Flow Rate (ml/min) | Temperature (°C) | Retention Time (min) | Reference |
|---|---|---|---|---|---|---|
| D-Glucose | Amino (150 x 4.6 mm) | 75% Acetonitrile / 25% Water | 1.0 | 35 | 5.4 | emu.ee |
| D-Xylose | Amino (150 x 4.6 mm) | 75% Acetonitrile / 25% Water | 1.0 | 35 | 4.0 | emu.ee |
| D-Glucose | Cation-Exchange (Lead(II) form) | Water | N/A | Variable | ~9.0 | researchgate.net |
| D-Xylose | Cation-Exchange (Lead(II) form) | Water | N/A | Variable | ~9.8 | researchgate.net |
Note: Retention times for the disaccharide D-Glucose, O-D-xylosyl- would be different from its constituent monosaccharides and would need to be determined experimentally under the same conditions.
Gas Chromatography (GC) is a high-resolution separation technique, but its application to carbohydrates like D-Glucose, O-D-xylosyl- requires a crucial derivatization step to increase their volatility nih.gov. Common derivatization methods include trimethylsilylation (TMS) or conversion to alditol acetates restek.com. The derivatized sugars are then separated on a capillary column, often with a nonpolar or medium-polarity stationary phase, and detected by a flame ionization detector (FID) or a mass spectrometer (MS) mdpi.comresearchgate.net. The derivatization process can sometimes produce multiple peaks for a single sugar due to the presence of anomers, although this can be mitigated by a two-step process involving oximation followed by silylation mdpi.comresearchgate.net.
Capillary Electrophoresis (CE) offers an alternative with high separation efficiency and short analysis times. In CE, charged molecules migrate in a capillary under the influence of an electric field libretexts.org. While neutral carbohydrates like D-Glucose, O-D-xylosyl- have no charge, they can be analyzed by forming complexes with borate (B1201080) ions in the background electrolyte, which imparts a negative charge, or by derivatization with a charged fluorophore. CE has been successfully used to analyze xyloglucan (B1166014) oligosaccharides umaine.edu. The migration time in CE is dependent on the charge-to-size ratio of the analyte-borate complex and the electroosmotic flow within the capillary libretexts.orgnih.gov. The reproducibility of migration times can be improved by using a size ladder, such as a linear glucose polymer, to create a migration time index nih.gov.
Spectroscopic and Mass Spectrometric Approaches for Structural Analysis
While chromatography is essential for separation, spectroscopy and mass spectrometry are indispensable for the detailed structural characterization of D-Glucose, O-D-xylosyl-.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of oligosaccharides in solution ebrary.netnih.gov. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to identify the monosaccharide units, their anomeric configurations (α or β), and the specific linkage positions between them unina.it.
For D-Glucose, O-D-xylosyl-, the ¹H NMR spectrum would show characteristic signals for the anomeric protons. The coupling constant (³J(H1,H2)) of the anomeric proton is diagnostic of the anomeric configuration; a value of ~7-9 Hz is typical for a β-anomer (trans-diaxial orientation of H-1/H-2), while a smaller value of ~2-4 Hz indicates an α-anomer (equatorial-axial arrangement) unina.it. The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shift of the anomeric carbon (C-1) is also indicative of the anomeric configuration. Furthermore, the carbon atom involved in the glycosidic linkage experiences a downfield shift compared to its chemical shift in the free monosaccharide.
Two-dimensional NMR experiments are crucial for assigning all proton and carbon signals and determining the linkage. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly vital as it shows correlations between protons and carbons that are two or three bonds apart. A cross-peak between the anomeric proton of the xylose unit and a specific carbon of the glucose unit would definitively establish the linkage position.
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges (ppm) for Pyranose Sugars
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Anomeric Protons (H-1) | ~4.5 - 6.0 | N/A | Well-resolved signals, serve as starting points for 2D NMR analysis. |
| Ring Protons (non-anomeric) | ~3.0 - 4.5 | N/A | Often a crowded region requiring 2D techniques for resolution. |
| Anomeric Carbons (C-1) | N/A | ~90 - 110 | Sensitive to anomeric configuration and linkage. |
| Ring Carbons (non-anomeric) | N/A | ~60 - 85 | The carbon involved in the glycosidic linkage will be shifted downfield. |
Note: Specific chemical shifts for D-Glucose, O-D-xylosyl- would depend on the exact linkage (e.g., 1→2, 1→3, 1→4, 1→6) and the solvent used.
Mass spectrometry (MS) provides information about the molecular weight of a compound and, through fragmentation analysis (MS/MS), its structure and sequence slu.se. For oligosaccharides like D-Glucose, O-D-xylosyl-, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions, often as adducts with sodium ([M+Na]⁺) or other cations researchgate.net.
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is highly informative. The fragmentation of oligosaccharides typically occurs at the glycosidic bonds, leading to B- and Y-type ions, or through cross-ring cleavages, producing A- and X-type ions, according to the Domon-Costello nomenclature acs.org. The masses of the B- and Y-ions reveal the identity of the monosaccharide units. For example, the fragmentation of a xylosyl-glucose disaccharide would be expected to show losses corresponding to a xylose residue (132 Da) or a glucose residue (162 Da), helping to confirm the composition nih.gov. The relative abundance of different fragment ions can sometimes provide information about the linkage position.
Table 3: Common Fragment Ions in Positive-Ion ESI-MS/MS of a Xylosyl-Glucose Disaccharide ([M+Na]⁺)
| Fragment Ion Type | Description | Expected m/z (approximate) |
|---|---|---|
| [M+Na]⁺ | Intact molecule with sodium adduct | 337.1 |
| Y-ion (Y₁) | Glucose unit + Na⁺ | 203.1 |
| B-ion (B₁) | Xylose unit - H₂O + Na⁺ | 155.0 |
| Cross-ring Cleavage Ions | Fragments from the cleavage of sugar rings | Variable |
Note: The exact m/z values and the prevalence of specific fragment ions can vary based on the instrument, collision energy, and the specific isomer being analyzed.
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for analyzing complex mixtures containing D-Glucose, O-D-xylosyl- mdpi.com.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the sensitive and specific detection of MS. After derivatization, the components of a mixture are separated on the GC column and then introduced into the mass spectrometer. The mass spectrometer provides a mass spectrum for each eluting peak, allowing for positive identification by comparing the spectrum to a library of known compounds or by interpreting the fragmentation pattern mdpi.comwikipedia.org. GC-MS is a highly reliable method for the qualitative and quantitative analysis of derivatized monosaccharides and disaccharides researchgate.netmdpi.com.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is arguably one of the most powerful techniques for carbohydrate analysis. It couples the separation capabilities of HPLC with the structural information provided by tandem mass spectrometry nih.gov. This technique allows for the separation of isomers, which can then be individually fragmented in the mass spectrometer to determine their structure and linkage rsc.org. LC-MS/MS methods have been developed for the detailed characterization of xyloside-primed glycosaminoglycans and for profiling xyloglucan oligosaccharides, demonstrating its utility for complex xylosylated structures nih.govresearchgate.net. The use of multiple reaction monitoring (MRM) in LC-MS/MS provides high sensitivity and selectivity for the quantification of specific oligosaccharides in complex biological samples rsc.org.
Enzymatic and Biochemical Assays for Functional Characterization
The functional characterization of enzymes that synthesize or degrade the disaccharide D-Glucose, O-D-xylosyl- is fundamental to understanding its biological roles and potential applications. This involves specific assays that measure the activity of glycosyltransferases, which form the glycosidic bond, and glycoside hydrolases, which cleave it.
Assays for Glycosyltransferase and Glycoside Hydrolase Activity
Glycosyltransferase Activity Assays
Glycosyltransferases (GTs) are a diverse family of enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar nucleotide to an acceptor molecule. bellbrooklabs.com In the context of D-Glucose, O-D-xylosyl-, xylosyltransferases (XylTs) mediate the transfer of xylose from a donor like UDP-xylose to a D-glucose acceptor. Assaying this activity is crucial for identifying and characterizing the enzymes responsible for the biosynthesis of this compound. nih.govtandfonline.com
Several methods are employed to measure XylT activity:
Radioactive Assays: A traditional and highly sensitive method involves using a radiolabeled sugar donor, such as UDP-[¹⁴C]xylose. nih.gov The assay measures the incorporation of the radiolabeled xylose onto the glucose acceptor. Microsomes isolated from tissues with active xylan (B1165943) biosynthesis, for example, can be incubated with UDP-[¹⁴C]Xylose and a suitable acceptor like xylotetraose (B1631236) to measure XylT activity. nih.govtandfonline.com The products are then separated from the unreacted radioactive donor, and the radioactivity of the product is quantified. nih.gov This method is direct but requires handling of radioactive materials. bellbrooklabs.com
Coupled Enzyme Assays: Non-radioactive, high-throughput methods often rely on detecting the release of the nucleotide diphosphate (B83284) (e.g., UDP) from the donor substrate (e.g., UDP-xylose) during the transfer reaction. rndsystems.com The amount of UDP produced is stoichiometric with the amount of xylose transferred. These assays typically use coupling enzymes in a cascade reaction. For instance, the generated UDP can be converted to ATP, which then drives a luciferase reaction, producing a luminescent signal that is proportional to the glycosyltransferase activity. promega.com Another approach uses a nucleotidase to quantitatively release inorganic phosphate (B84403) from the UDP, which can then be detected using colorimetric methods, such as the Malachite Green assay. rndsystems.com
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the D-Glucose, O-D-xylosyl- product. By monitoring the formation of the product peak over time, the enzyme's activity can be determined. This method provides direct evidence of product formation and can also be used to analyze substrate consumption.
A systematic approach to determine the activity of putative glycosyltransferases can involve first identifying the donor nucleotide sugar specificity by measuring the enzyme's hydrolysis activity in the absence of an acceptor. nih.gov Once the donor is known (e.g., UDP-xylose), the acceptor specificity can be determined using various potential acceptor molecules, such as D-glucose. nih.gov
Table 1: Comparison of Glycosyltransferase (Xylosyltransferase) Assay Methodologies
| Assay Type | Principle | Advantages | Disadvantages | Typical Application |
|---|---|---|---|---|
| Radioactive Assay | Measures incorporation of radiolabeled xylose (from UDP-[¹⁴C]Xylose) into the acceptor. nih.gov | High sensitivity; direct measurement. | Requires handling of radioactive materials; cumbersome separation steps. bellbrooklabs.com | Characterizing novel enzymes; detailed kinetic studies. nih.gov |
| Coupled Luminescent Assay | Detects UDP released from the donor substrate, which is converted to ATP and then light via luciferase. promega.com | High-throughput compatible; non-radioactive; sensitive. | Prone to interference from compounds affecting coupling enzymes. bellbrooklabs.com | High-throughput screening (HTS) of enzyme inhibitors. |
| Coupled Colorimetric Assay | Detects UDP via a coupling phosphatase that releases inorganic phosphate, measured by Malachite Green. rndsystems.com | Non-radioactive; amenable to HTS; provides accurate kinetic analysis. rndsystems.com | Potential for interference with coupling enzymes. | Kinetic analysis of glycosyltransferase reactions. rndsystems.com |
| HPLC-Based Assay | Chromatographic separation and quantification of the reaction product (D-Glucose, O-D-xylosyl-). | Direct detection and quantification of product; high specificity. | Lower throughput; requires specialized equipment. | Product identification and confirmation; kinetic studies. |
Glycoside Hydrolase Activity Assays
Glycoside hydrolases (GHs) are enzymes that catalyze the hydrolysis of glycosidic bonds. wikipedia.orgcazypedia.org Assays for these enzymes measure the breakdown of D-Glucose, O-D-xylosyl- into its constituent monosaccharides, D-glucose and D-xylose.
Common methods include:
Reducing Sugar Assays: The hydrolysis of the glycosidic bond in D-Glucose, O-D-xylosyl- releases reducing sugars. The increase in reducing ends can be quantified using colorimetric methods. The dinitrosalicylic acid (DNS) assay is a classic example, where the reagent reacts with reducing sugars upon heating to produce a colored product measured by absorbance, typically at 540 nm. nih.gov D-glucose standards are used to calculate the concentration of released reducing sugars. nih.gov
Coupled Enzymatic Assays: The specific products of hydrolysis, D-glucose and D-xylose, can be quantified using specific enzyme-based assay kits. For example, released D-glucose can be measured using a glucose oxidase/peroxidase (GOPOD) assay. thermofisher.com Similarly, D-xylose can be quantified using an assay based on β-xylose dehydrogenase, which catalyzes the NAD⁺-dependent oxidation of β-D-xylose to D-xylonic acid. megazyme.com The formation of NADH is measured by the increase in absorbance at 340 nm and is stoichiometric with the amount of D-xylose. megazyme.com It is important to note that some of these enzymes may have cross-reactivity with other sugars; for instance, β-xylose dehydrogenase can also act on D-glucose, which must be accounted for in the experimental design. megazyme.com
Chromatographic and Mass Spectrometry Methods: Techniques like HPLC and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), can separate and quantify the D-glucose and D-xylose released during the reaction. nih.govresearchgate.net These methods offer high specificity and can distinguish between different monosaccharides, providing a detailed profile of the hydrolysis products.
Table 2: Common Assays for Glycoside Hydrolase Activity on D-Glucose, O-D-xylosyl-
| Assay Type | Principle | Target Analyte | Detection Method |
|---|---|---|---|
| DNS Assay | Dinitrosalicylic acid reacts with the aldehyde group of reducing sugars. nih.gov | Total reducing sugars (Glucose + Xylose) | Colorimetric (Absorbance at 540 nm) |
| β-Xylose Dehydrogenase Assay | Enzymatic oxidation of D-xylose coupled to the reduction of NAD⁺ to NADH. megazyme.com | D-xylose | Spectrophotometric (Absorbance at 340 nm) |
| Glucose Oxidase/Peroxidase (GOPOD) | Enzymatic oxidation of D-glucose, leading to a colored product via a coupled reaction. thermofisher.com | D-glucose | Colorimetric/Fluorometric |
| HPLC/GC-MS | Chromatographic separation followed by mass spectrometric detection of hydrolysis products. nih.govresearchgate.net | D-glucose and D-xylose (separately) | Refractive Index, UV (with derivatization), Mass Spectrometry |
Detection and Quantification of D-Glucose, O-D-xylosyl- in Complex Mixtures
Detecting and quantifying the specific disaccharide D-Glucose, O-D-xylosyl- within complex matrices such as biological fluids, plant hydrolysates, or food products requires analytical methods with high selectivity and sensitivity.
Chromatographic Techniques
Chromatography is the cornerstone for the analysis of carbohydrates in complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of sugars. dntb.gov.ua
Separation Modes: Amine-modified silica columns (HPLC-NH₂) are effective for separating various monosaccharides and disaccharides using an acetonitrile/water mobile phase. sigmaaldrich.com Ion-exchange chromatography can also be employed for sugar analysis.
Detection Methods: Refractive Index (RI) detection is a common method for carbohydrates, but it has limited sensitivity and is not compatible with gradient elution. dntb.gov.ua For higher sensitivity, sugars can be derivatized pre- or post-column. Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for sensitive UV detection. sepscience.com Evaporative Light Scattering Detection (ELSD) is another option that is more sensitive than RI and compatible with gradients.
Gas Chromatography (GC): GC, typically coupled with Mass Spectrometry (GC-MS), offers very high resolution and sensitivity. Carbohydrates are not volatile, so they must first be derivatized to form volatile compounds, for example, through oximation followed by silylation. nih.gov The resulting derivatives are separated on the GC column and identified by their characteristic retention times and mass spectra. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.net It can provide definitive identification and quantification of D-Glucose, O-D-xylosyl- based on its molecular weight and fragmentation pattern. For sugars that ionize poorly, ionization efficiency can be enhanced by forming adducts, for instance, by post-column addition of a chloride source to form [M+Cl]⁻ adducts in negative mode electrospray ionization (ESI). ijbs.com
Enzymatic Methods
Enzymatic assays can provide a high degree of specificity for quantification. A common strategy involves a differential measurement:
Quantify the total amount of D-glucose and D-xylose in the sample after complete acid or enzymatic hydrolysis.
Quantify the amount of free D-glucose and D-xylose in the unhydrolyzed sample.
The difference between these measurements corresponds to the amount of glucose and xylose that was present in oligomeric form, including D-Glucose, O-D-xylosyl-.
For specific quantification, a highly specific glycoside hydrolase that only cleaves the D-Glucose, O-D-xylosyl- bond could be used. The amount of glucose or xylose released would then be directly proportional to the concentration of the disaccharide. For instance, a method for xylose determination involves first removing endogenous glucose with glucose oxidase, then adding glucose dehydrogenase (which also acts on D-xylose) to quantify the xylose by measuring NADH production. nih.gov
Table 3: Analytical Methods for Quantification of D-Glucose, O-D-xylosyl- in Complex Mixtures
| Method | Principle | Sample Preparation | Detection | Key Features |
|---|---|---|---|---|
| HPLC-RI | Separation on an appropriate column (e.g., aminopropyl) with detection based on changes in refractive index. dntb.gov.ua | Filtration, dilution. | Refractive Index (RI) | Simple, universal for carbohydrates; limited sensitivity. |
| HPLC-UV (with PMP derivatization) | Pre-column derivatization with PMP tag followed by reverse-phase HPLC separation. sepscience.com | Hydrolysis (if needed), derivatization, liquid-liquid extraction. | UV Spectrophotometry | High sensitivity and specificity. sepscience.com |
| GC-MS | Derivatization to volatile compounds (e.g., silylation), followed by GC separation and MS detection. nih.gov | Derivatization (e.g., oximation and silylation). | Mass Spectrometry (MS) | High resolution and sensitivity; provides structural information. |
| LC-MS | HPLC separation coupled with mass spectrometric detection. ijbs.com | Filtration, dilution. May involve strategies to enhance ionization (e.g., chloride adduct formation). | Mass Spectrometry (MS) | High specificity and sensitivity; direct analysis without derivatization. |
| Enzymatic Assay | Use of specific glycoside hydrolases to release glucose and/or xylose, which are then quantified. megazyme.comnih.gov | pH and buffer adjustment. May require removal of interfering free sugars. | Spectrophotometric or Fluorometric | High specificity if a specific enzyme is available; suitable for routine analysis. |
Synthetic Biology and Chemoenzymatic Approaches for D Glucose, O D Xylosyl Derivatives
Enzymatic Synthesis Strategies
Enzymatic methods provide a powerful toolkit for the synthesis of complex carbohydrates with high stereo- and regioselectivity, often under mild reaction conditions. researchgate.net This avoids the need for extensive protecting group manipulations common in chemical synthesis.
The biocatalytic production of oligosaccharides, including those containing both D-glucose and D-xylose units, primarily utilizes enzymes such as xylanases and cellulases. These enzymes can catalyze the hydrolysis of polysaccharides from lignocellulosic biomass, such as wheat straw, to release fermentable sugars and xylo-oligosaccharides (XOS). mdpi.com An integrated approach combining hydrothermal pretreatment with enzymatic hydrolysis has been shown to be effective in fractionating wheat straw into these components. mdpi.com
For instance, the enzymatic hydrolysis of xylan (B1165943), a major component of hemicellulose, can yield XOS with a degree of polymerization (DP) ranging from 2 to 10. nih.gov These XOS are considered non-digestible oligosaccharides and have potential prebiotic applications. nih.gov The production of XOS from agricultural residues like Jiuzao (a byproduct of brewing) has been optimized using a two-stage process of autohydrolysis followed by enzymatic hydrolysis with a thermostable xylanase. mdpi.com Similarly, sweet sorghum bagasse has been investigated as a sustainable source for XOS production through environmentally friendly autohydrolysis and subsequent enzymatic hydrolysis. ubc.ca
The type of enzymatic treatment can significantly influence the yield and composition of the resulting oligosaccharides. For example, the combination of alkaline and enzymatic treatment with xylanase on wheat straw residues has been shown to yield the highest concentration of fermentable sugars like glucose and xylose, along with smaller amounts of xylotriose and xylotetraose (B1631236). mdpi.com
Table 1: Comparison of XOS Production from Different Biomass Sources
| Biomass Source | Pretreatment/Enzymatic Process | Key Products | Reference |
| Wheat Straw | Hydrothermal pretreatment, alkaline treatment, enzymatic hydrolysis with xylanase and cellulases | Fermentable sugars (glucose, xylose, arabinose), Xylo-oligosaccharides (xylotriose, xylotetraose) | mdpi.com |
| Jiuzao | Autohydrolysis followed by enzymatic hydrolysis with thermostable xylanase | Xylo-oligosaccharides | mdpi.com |
| Sweet Sorghum Bagasse | Autohydrolysis and enzymatic hydrolysis | Xylo-oligosaccharides, Glucose | ubc.ca |
This table is interactive. Users can sort and filter the data based on the different parameters.
Metabolic engineering of microorganisms offers a promising avenue for the production of valuable compounds from renewable feedstocks like glucose and xylose. researchgate.net By modifying the metabolic pathways of organisms such as Escherichia coli and Pseudomonas putida, researchers can enhance the co-utilization of these sugars and direct the carbon flux towards desired products. researchgate.netmdpi.com
A key challenge in utilizing mixed-sugar feedstocks is carbon catabolite repression (CCR), where the presence of a preferred carbon source like glucose represses the utilization of other sugars such as xylose. researchgate.net Metabolic engineering strategies have been developed to overcome this limitation. For example, in Pseudomonas putida, rewiring the central metabolism has enabled the simultaneous utilization of glucose and xylose for the production of 3-hydroxypropionic acid. researchgate.net Similarly, engineered E. coli strains have been developed for the production of isobutanol from glucose-xylose mixtures. mdpi.com
One innovative approach involves engineering E. coli to synthesize xylose directly from glucose, which is a significantly cheaper substrate. acs.org This was achieved by overexpressing five specific genes and replacing a native kinase with a phosphatase, leading to a xylose yield of 3.3 g/L. acs.org This engineered pathway also proved effective for synthesizing downstream xylose compounds like xylitol (B92547). acs.org
Furthermore, engineered Sphingomonas sanxanigenens has been shown to efficiently produce poly-β-hydroxybutyrate (PHB) by co-utilizing glucose and xylose from corn straw hydrolysate. nih.gov
Table 2: Engineered Microorganisms for Production of Xylose- and Glucose-Derived Compounds
| Microorganism | Engineering Strategy | Product | Substrate | Reference |
| Escherichia coli | Overexpression of five genes, replacement of native kinase | Xylose, Xylitol | Glucose | acs.org |
| Pseudomonas putida | Rewiring of central metabolism | 3-hydroxypropionic acid | Glucose and Xylose | researchgate.net |
| Escherichia coli | Combination of Ehrlich and Dahms pathways | Isobutanol | Xylose or Glucose-Xylose mixture | mdpi.com |
| Sphingomonas sanxanigenens | Optimization of PHB biosynthetic pathway, enhancement of Dahms pathway | Poly-β-hydroxybutyrate (PHB) | Glucose and Xylose | nih.gov |
This table is interactive. Users can sort and filter the data based on the different parameters.
Transglycosylation, a reaction catalyzed by glycosidases under specific conditions, allows for the synthesis of new glycosidic bonds. This method is particularly useful for creating novel oligosaccharide structures that may not be readily accessible through other means.
For instance, the transglycosylation activity of a GH 39 β-D-xylosidase from Bacillus halodurans has been explored for the synthesis of alkyl xylosides. researchgate.net This enzyme can utilize donors like p-nitrophenyl β-D-xylopyranoside, xylobiose, and xylotriose to transfer a xylosyl moiety to various primary alcohols. researchgate.net Notably, xylotriose was found to be a more effective donor than xylobiose for this reaction. researchgate.net
An integrated approach has been developed to produce both pentyl xylosides and glucose/xylose laurate esters from wheat bran. frontiersin.org This process involves a transglycosylation reaction catalyzed by an enzymatic cocktail in the presence of pentanol to synthesize pentyl β-D-xylosides. frontiersin.org The remaining monosaccharides, D-glucose and D-xylose, are then used as acyl acceptors for the lipase-catalyzed production of their respective laurate esters. frontiersin.org
Chemical and Chemoenzymatic Synthetic Routes
While enzymatic methods offer significant advantages, chemical and chemoenzymatic approaches remain crucial for the synthesis of specific D-Glucose, O-D-xylosyl- derivatives and for creating building blocks for more complex structures.
The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate chemistry. nih.gov Various strategies have been developed to control the anomeric configuration during glycosylation. The use of a participating group at the C-2 position of the glycosyl donor, such as an O-acyl group, can provide anchimeric assistance to favor the formation of 1,2-trans glycosidic linkages. nih.gov
For glycosyl donors lacking a participating group at C-2, the stereochemical outcome is influenced by factors such as the solvent, promoter, and the nature of the leaving group. nih.gov Recent advances have focused on the development of novel catalysts and protecting groups to achieve high stereoselectivity. For example, borinic acid-mediated glycosylation has been shown to be effective for stereoselective synthesis. frontiersin.org The use of specific protecting groups, like a 2,3-O-xylene group, can also influence the stereochemical outcome of the reaction. frontiersin.org
De novo synthesis approaches, where the glycosidic linkage is formed before the full functionality of the sugar is introduced, offer an alternative strategy to circumvent some of the challenges associated with stereoselective glycosylation of complex monosaccharides. mdpi.com
The synthesis of complex oligosaccharides often relies on the availability of well-defined and selectively protected monosaccharide building blocks. frontiersin.org The development of efficient synthetic routes to these building blocks is therefore a critical area of research.
For instance, scalable procedures for the synthesis of rare deoxyamino sugar building blocks from D-glucosamine have been reported. nih.govrsc.org These building blocks are essential for the assembly of bacterial glycans, which have potential applications in vaccine development. nih.gov Similarly, streamlined methods for the synthesis of D-altrosamine building blocks have been developed, enabling the stereoselective synthesis of α-glycosides of this rare sugar. frontiersin.org
The synthesis of building blocks for glucuronoxylans, which consist of a xylan backbone with glucuronic acid substitutions, has also been described. researchgate.net These syntheses often employ thioglycosides as versatile glycosyl donors.
Chemoenzymatic approaches are also being employed to create novel building blocks. For example, a four-step chemoenzymatic process has been developed for the synthesis of D-allose from a minimally protected benzyl-glucose precursor, involving a key regioselective oxidation step catalyzed by an engineered glycoside-3-oxidase. unl.pt
Novel Synthetic Applications in Glycochemistry
The increasing recognition of glycoconjugates' critical roles in biological processes has fueled a high demand for efficient and precise methods to synthesize these complex molecules. nih.govnih.gov Traditional chemical synthesis routes are often laborious, requiring extensive use of protecting groups to achieve the desired regioselectivity and stereoselectivity. nih.gov In contrast, synthetic biology and chemoenzymatic approaches offer powerful alternatives, leveraging the inherent specificity of enzymes to create complex glycosidic linkages with high fidelity. nih.govdtu.dk These strategies have opened new avenues for producing "designer" glycans, xylosylated derivatives for applications ranging from biomedicine to sustainable materials. nih.govnih.gov
A prominent application of chemoenzymatic synthesis is in the construction of biologically active glycopeptides, such as fragments of proteoglycans. nih.gov Proteoglycans are vital macromolecules involved in numerous biological events, and their function is often dictated by the structure of their glycosaminoglycan (GAG) chains, which are attached to a core protein via a specific tetrasaccharide linkage that begins with a xylose residue attached to serine. nih.govnih.gov A novel chemoenzymatic route has been developed to efficiently access the core Galactose-Xylose disaccharide unit of this linkage region. nih.gov The process begins with the chemical synthesis of a xylosylated peptide using solid-phase peptide synthesis (SPPS). nih.gov Subsequently, the galactose unit is added enzymatically using the human galactosyltransferase, β4GalT7, which transfers galactose from a UDP-Gal donor to the 4-OH position of the xylose acceptor. nih.gov This hybrid approach successfully yielded the desired Gal-Xyl disaccharide-bearing glycopeptide in milligram quantities with a 75% yield for the enzymatic step, demonstrating a powerful method for accessing homogeneous glycopeptides for biological studies. nih.gov
In the realm of green chemistry, chemoenzymatic strategies are being employed to convert renewable lignocellulosic biomass into valuable biosurfactants. frontiersin.org An integrated enzymatic process has been developed to produce pentyl xylosides and glucose/xylose laurate esters directly from wheat bran, a readily available agricultural byproduct. frontiersin.org This method utilizes an enzymatic cocktail, Cellic Ctec2, which possesses xylanase activity, to catalyze a transglycosylation reaction in the presence of pentanol, leading to the synthesis of pentyl β-D-xylosides. frontiersin.org In a subsequent step, monosaccharides (D-glucose and D-xylose) released during the initial hydrolysis are acylated using lauric acid or methyl laurate in a reaction catalyzed by the commercial lipase N435 to produce sugar esters. frontiersin.org This integrated approach efficiently produces two distinct families of non-ionic biosurfactants from a single raw material source. frontiersin.org
The following table summarizes key findings from these chemoenzymatic applications.
| Product | Synthetic Strategy | Key Enzyme(s) | Yield / Conversion |
| Gal-Xyl Glycopeptide | Solid-Phase Peptide Synthesis + Enzymatic Glycosylation | β-1,4-galactosyltransferase 7 (β4GalT7) | 75% (enzymatic step) nih.gov |
| Pentyl β-D-xylosides | Enzymatic transglycosylation from wheat bran | Cellic Ctec2 | 520 mg per gram of xylan frontiersin.org |
| D-glucose/D-xylose laurate monoesters | Enzymatic hydrolysis followed by lipase-catalyzed acylation | Cellic Ctec2, Lipase N435 | 92% (D-glucose), 23% (D-xylose) frontiersin.org |
Synthetic biology has further expanded the biocatalytic toolkit through the engineering of novel enzymes. nih.gov A notable success in this area is the development of glycosynthases, which are engineered glycosidases that are devoid of their native hydrolytic activity. nih.gov By mutating the catalytic nucleophile residue, these enzymes can no longer break down glycosidic bonds but can efficiently synthesize them from an activated glycosyl donor (e.g., a glycosyl fluoride) and an acceptor. nih.gov This concept has been successfully applied to create "xylosynthases" for the specific synthesis of xylooligosaccharides, which have potential applications in the pharmaceutical industry. nih.gov For instance, a mutant of a reducing-end xylose-releasing exo-xylanase (REX), where the catalytic residue was changed (E236C), was used to synthesize xylotrimers from xylobiosyl fluoride and xylose. nih.gov Similarly, a β-glucosidase from Agrobacterium tumefaciens was engineered into a glycosynthase (Abg 2F6) that showed a high specificity for α-d-xylosyl fluoride as a donor, enabling the synthesis of various xylosides. nih.gov
In addition to engineering existing enzymes, researchers are harnessing the power of naturally occurring glycosyltransferases (GTs), the enzymes responsible for glycan biosynthesis in vivo. nih.gov The GTs involved in xylan biosynthesis, for example, offer a direct route to forming β-(1→4)-xylosyl linkages. nih.gov Xylan synthase, a GT47 family enzyme, catalyzes the transfer of xylose residues from the activated sugar donor UDP-xylose to build the polymeric xylan backbone. nih.gov By understanding and utilizing these natural catalysts, synthetic glycobiologists can design pathways to produce specific xylosylated structures. nih.govnih.gov
The table below details examples of engineered enzymes used in xyloside synthesis.
| Engineered Enzyme (Mutant) | Original Enzyme Family | Donor Substrate | Product Synthesized |
| Abg 2F6 | β-glucosidase (GH1) | α-d-xylosyl fluoride | Xylosides nih.gov |
| REX (E236C) | exo-xylanase (GH8) | Xylobiosyl fluoride | Xylotrimers nih.gov |
| CFXcd (E235G) | xylanase | Not specified | Xylooligosaccharides nih.gov |
Biotechnological and Industrial Research Applications Excluding Prohibited Elements
Enzymatic Modifications of Lignocellulosic Biomass for Material Production
Lignocellulosic biomass, rich in polysaccharides like xyloglucan (B1166014), serves as a renewable feedstock for the production of advanced materials. Enzymatic modification is a key strategy to alter the structure and, consequently, the material properties of these polysaccharides.
A primary example is the enzymatic modification of xyloglucan (XG), a hemicellulose found in the primary cell walls of most plants, which consists of a β-(1→4)-D-glucan backbone substituted with α-(1→6)-D-xylose residues. The properties of XG-based materials, such as films and hydrogels, can be precisely tuned by altering the side chains.
One common enzymatic modification involves the partial removal of galactose residues from the xylose side chains of xyloglucan using β-galactosidase. This degalactosylation enhances the self-aggregation of xyloglucan molecules, leading to the formation of stronger hydrogels and films with improved mechanical and barrier properties. mdpi.comdiva-portal.org For instance, films made from enzymatically modified, degalactosylated xyloglucan exhibit lower moisture sorption compared to native xyloglucan or starch-based films. mdpi.comdiva-portal.org Research has shown that the removal of galactose side chains can significantly increase the stiffness and tensile strength of xyloglucan films. diva-portal.org
Another important class of enzymes used in the modification of xyloglucan are xyloglucan endotransglycosylases (XETs). nih.govresearchgate.net These enzymes catalyze the cleavage and rejoining of xyloglucan chains, a process known as transglycosylation. nih.govresearchgate.netnih.gov This allows for the incorporation of new xyloglucan chains or oligosaccharides into the existing polymer network, effectively modifying the molecular weight and branching of the polysaccharide. tandfonline.com This enzymatic grafting can be used to alter the surface properties of cellulose (B213188) materials, enhancing their reactivity and compatibility for the creation of biocomposites. tandfonline.com
The enzymatic hydrolysis of xyloglucan-cellulose nanocrystal (CNC) layered films has also been investigated to understand how substrate architecture influences degradation. The accessibility of polysaccharides, porosity, and cross-links within the film structure were found to be critical factors in the enzymatic degradation process. nih.gov
Mechanical Properties of Enzymatically Modified Xyloglucan Films
| Modification | Young's Modulus (GPa) | Tensile Strength (MPa) | Key Findings |
|---|---|---|---|
| Unmodified Xyloglucan (XG) | ~4 | ~70 | High stiffness and strength with considerable ductility. diva-portal.org |
| Degalactosylated Xyloglucan (DGXG) | 4.3 | Not specified | Improved mechanical properties; Young's modulus as high as 4.3 GPa. mdpi.com |
| DGXG-Cellulose Nanocrystal (CNC) Film | 75 ± 6 | Not specified | A four-fold increase in elastic modulus compared to XG-CNC films, attributed to increased self-association and binding to cellulose. researchgate.netfao.org |
| Low Molecular Weight XG (USXG)-CNC Film | 27 ± 1 | Not specified | Higher elastic modulus than unmodified XG-CNC films, indicating molecular weight influences mechanical properties. researchgate.netfao.org |
Development of Biocatalysts for Sustainable Production
The sustainable production of tailored polysaccharides containing the D-Glucose, O-D-xylosyl- linkage relies heavily on the development of efficient and specific biocatalysts. Research in this area focuses on discovering, characterizing, and engineering enzymes with desired activities for polysaccharide synthesis and modification.
Glycosyltransferases (GTs) are a key class of enzymes involved in the biosynthesis of xyloglucan in vivo. nih.govfrontiersin.org These enzymes are responsible for creating the β-(1→4)-glucan backbone and adding the α-(1→6)-xylose side chains. frontiersin.orgfrontiersin.orgnih.gov Specifically, Cellulose Synthase-Like C (CSLC) enzymes are responsible for synthesizing the glucan backbone. frontiersin.orgresearchgate.net Xyloglucan xylosyltransferases (XXTs) then catalyze the transfer of xylose residues from UDP-xylose to the glucan chain. nih.gov Understanding the structure, function, and synergy of these enzymes is crucial for developing in vitro or cell-based systems for producing designer hemicelluloses. nih.govacs.org
Xyloglucan endotransglycosylases (XETs), belonging to the glycoside hydrolase family 16, are another important target for biocatalyst development. nih.gov These enzymes are not only involved in cell wall remodeling in plants but also offer a powerful tool for the in vitro modification of polysaccharides. nih.govnih.gov By catalyzing transglycosylation reactions, XETs can be used to graft specific oligosaccharides or other functional molecules onto a xyloglucan backbone, thereby creating novel materials. tandfonline.com Research into the substrate specificity of different XET isoforms allows for the selection of the most appropriate biocatalyst for a desired modification. nih.gov
Enzyme engineering and synthetic biology approaches are being explored to create novel biocatalysts with enhanced stability, altered substrate specificity, or improved catalytic efficiency for the synthesis and modification of xyloglucan and related polysaccharides. nih.gov This includes the development of glycosynthases, which are engineered glycosidases that can synthesize glycosidic bonds but cannot hydrolyze them. acs.org
Research on Materials Science Applications of Modified Polysaccharides
The enzymatic modification of polysaccharides containing the D-Glucose, O-D-xylosyl- linkage has led to the development of a variety of biomaterials with tunable properties for diverse applications.
Hydrogels: Enzymatically modified xyloglucan can form hydrogels with thermoresponsive properties. mdpi.com The removal of galactose side chains from xyloglucan decreases the temperature at which the sol-gel transition occurs. mdpi.com This allows for the creation of injectable hydrogels that are liquid at room temperature but form a gel at body temperature, making them promising for biomedical applications such as sustained-release drug carriers. mdpi.comresearchgate.net These hydrogels can also be combined with other polymers like poly(vinyl alcohol) (PVA) and crosslinked to create fast-swelling, macroporous structures suitable for wound dressings and other biomedical uses. researchgate.netnih.gov
Films and Coatings: Films made from enzymatically degalactosylated xyloglucan exhibit improved mechanical properties and lower moisture sensitivity, making them suitable for applications such as biodegradable packaging. mdpi.comdiva-portal.orggoogle.com These films can act as effective oxygen barriers, even at high humidity. google.com The ability to modify xyloglucan also allows for the creation of layered films with cellulose nanocrystals (CNCs), mimicking the structure of the plant cell wall. researchgate.netfao.org The mechanical properties of these composite films, such as their elastic modulus, can be significantly enhanced by enzymatic modification of the xyloglucan component. researchgate.netfao.org
Properties of Xyloglucan-Based Hydrogels and Films
| Material | Enzymatic Modification | Key Property | Potential Application |
|---|---|---|---|
| Xyloglucan Hydrogel | β-galactosidase (degalactosylation) | Thermoresponsive; forms gel at body temperature. mdpi.comresearchgate.net | Injectable drug delivery systems. mdpi.comresearchgate.net |
| Xyloglucan/PVA Hydrogel | None specified, but crosslinked | Fast-swelling, interconnected macroporous structure. nih.gov | Wound dressings, biomedical applications. researchgate.netnih.gov |
| Xyloglucan Film | β-galactosidase (degalactosylation) | Low moisture sorption, high stiffness and strength. diva-portal.org | Biodegradable food packaging. google.com |
| Xyloglucan-CNC Film | β-galactosidase (degalactosylation) | Significantly increased elastic modulus. researchgate.netfao.org | Tunable bio-based materials, biosensing. researchgate.net |
Q & A
Q. How is the structural configuration of D-Glucose, O-D-xylosyl- determined experimentally?
Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For glycosidic derivatives like O-D-xylosyl-D-glucose, - and -NMR are critical for identifying anomeric configurations and linkage positions. X-ray crystallography may also resolve stereochemistry, as seen in related derivatives like 2-acetamido-2-deoxy-3,6:4,5-di-O-isopropylidene-D-glucose diethyl dithioacetal . Comparative analysis with standard monosaccharides (e.g., D-glucose, D-xylose) using gas chromatography (GC) or high-performance liquid chromatography (HPLC) further validates purity .
Q. What methodologies are recommended for synthesizing O-D-xylosyl-D-glucose in laboratory settings?
Synthesis often involves enzymatic or chemical glycosylation. Enzymatic approaches use xylosyltransferases to catalyze the transfer of xylose from UDP-xylose to D-glucose, ensuring regioselectivity. Chemical methods may employ protecting-group strategies, such as selectively blocking hydroxyl groups on D-glucose before coupling with activated xylose donors (e.g., trichloroacetimidates). Post-synthesis purification via column chromatography or preparative HPLC is critical to isolate the target compound .
Q. How can researchers detect and quantify O-D-xylosyl-D-glucose in complex biological matrices?
Enzymatic assays, such as the GOPOD (glucose oxidase/peroxidase) method, are adapted for derivatives by validating specificity. For example, pre-treatment with specific glycosidases (e.g., β-xylosidase) releases free glucose, which is then quantified spectrophotometrically at 510 nm . Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., D-Glucose-) improves sensitivity in tissues or biofluids .
Advanced Research Questions
Q. What experimental designs are optimal for studying the metabolic impact of O-D-xylosyl-D-glucose in cellular systems?
Use glucose-deprived cell cultures (e.g., HUVECs) treated with varying concentrations of O-D-xylosyl-D-glucose (e.g., 5–25 mmol/L) to mimic hyperglycemic conditions. Measure downstream effects like reactive oxygen species (ROS) and nitric oxide (NO) production using fluorescent probes (e.g., DCFDA). Pair with inhibitors (e.g., SOD mimetics like tempol) to dissect pathways. Statistical analysis should include ANOVA with Bonferroni correction for multiple comparisons, as applied in high-D-glucose studies .
Q. How do computational models predict the interaction of O-D-xylosyl-D-glucose with biological targets?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31+G(d)) model hydrogen bonding and van der Waals interactions between the compound and receptors. For example, studies on methacrylic acid (MAA)-based molecularly imprinted polymers (MIPs) for D-glucose derivatives reveal binding affinities through energy minimization and distance analysis of key atoms (e.g., hydroxyl groups) . Molecular dynamics (MD) simulations further assess stability in aqueous environments.
Q. What mechanisms underlie the biphasic response of cells to O-D-xylosyl-D-glucose in signaling pathways?
High concentrations (e.g., 25 mmol/L) may dysregulate kinases like p42/44 MAPK and Akt, as observed in D-glucose studies. Time-course experiments (2–24 hours) with Western blotting can track phosphorylation dynamics. Insulin co-treatment reverses ROS/NO imbalances, suggesting crosstalk with insulin receptor substrates. Mechanistic insights require siRNA knockdown of candidate genes (e.g., hCAT-1) to validate transport roles .
Q. How does the stereochemistry of O-D-xylosyl-D-glucose influence its recognition by carbohydrate-binding proteins?
Surface plasmon resonance (SPR) assays compare binding kinetics of α- vs. β-anomers to lectins (e.g., concanavalin A). Competitive binding assays with fluorescently labeled derivatives (e.g., FITC-xylosyl-glucose) quantify displacement by structural analogs. Crystallographic data from related compounds (e.g., acarbose) highlight critical hydroxyl and glycosidic bond orientations for protein interactions .
Methodological Considerations
Q. What are the best practices for ensuring the stability of O-D-xylosyl-D-glucose during storage?
Store lyophilized samples at -20°C under inert gas (e.g., argon) to prevent oxidation. In solution, adjust pH to 6–7 and use stabilizers like sodium azide (0.02%) to inhibit microbial growth. Regularly validate stability via HPLC-UV at 210 nm to monitor degradation peaks .
Q. How can researchers address contradictions in reported bioactivity data for glycosylated glucose derivatives?
Replicate studies using standardized protocols (e.g., identical cell lines, glucose concentrations, and assay kits). Meta-analyses should account for variables like incubation time and serum content. Cross-validate findings with orthogonal methods—e.g., corroborate ROS measurements with electron paramagnetic resonance (EPR) spectroscopy .
Q. What advanced techniques resolve the regioselectivity challenges in synthesizing O-D-xylosyl-D-glucose analogs?
Chemoenzymatic synthesis leverages engineered glycosyltransferases with expanded substrate specificity. For chemical synthesis, employ -labeling or -isotope editing in NMR to track regioselective coupling. X-ray crystallography of intermediate complexes (e.g., with boronic acid templates) guides rational design of protecting groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
